molecular formula C6H11ClN2 B12092262 Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride

Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride

Cat. No.: B12092262
M. Wt: 146.62 g/mol
InChI Key: ZGVVTEAPQMBQMI-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride is a rigid, strained bicyclic compound featuring a carboximidamide (-C(=NH)NH$_2$) functional group at the bridgehead position. The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1-carboximidamide;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-5(8)6-1-4(2-6)3-6;/h4H,1-3H2,(H3,7,8);1H

InChI Key

ZGVVTEAPQMBQMI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C(=N)N.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride has been identified as a promising scaffold in drug discovery:

  • Bioisosteric Replacement : It acts as a non-classical bioisostere for phenyl rings, which helps in overcoming issues related to metabolic stability and bioavailability commonly associated with traditional aromatic compounds .
  • Targeted Drug Development : The compound has shown potential in developing targeted therapies by selectively binding to specific receptors or enzymes, thus reducing side effects compared to conventional drugs .

Biological Studies

The compound's structural attributes facilitate its use in biological research:

  • Protein-Ligand Interactions : It serves as a valuable tool for studying interactions between proteins and ligands, which is crucial for understanding enzyme mechanisms and receptor activities .
  • Therapeutic Applications : Research indicates its potential role in treating diseases by modulating biological pathways through selective inhibition of target enzymes or receptors .

Material Science

In addition to its medicinal applications, this compound has implications in material science:

  • Advanced Materials Development : Its rigid structure is beneficial in creating stable polymers and nanomaterials, enhancing their mechanical properties and thermal stability .

Case Studies and Research Findings

Several studies highlight the compound's effectiveness and versatility:

  • Drug Discovery Initiatives : A significant number of pharmaceutical companies have incorporated bicyclo[1.1.1]pentane derivatives into their drug discovery projects, leading to the development of novel therapeutic agents . For instance, compounds derived from this scaffold have been utilized in clinical candidates aimed at treating various conditions.
  • Synthesis Optimization : Recent advancements in synthetic methodologies have allowed for the efficient production of bicyclo[1.1.1]pentane derivatives on a multi-gram scale, facilitating their application in research and commercial settings .

Comparative Analysis with Related Compounds

The following table summarizes the distinct features of this compound compared to other bicyclic compounds:

Compound NameStructureUnique Features
Bicyclo[2.2.2]octaneC8H12More flexible structure; potential for different interactions
Bicyclo[3.3.0]octaneC8H12Greater strain; used in synthetic methodologies
Bicyclo[4.4.0]decaneC10H16Larger ring system; different reactivity patterns
**Bicyclo[1.1.1]pentane-Enhanced solubility and metabolic stability; suited for
1-carboximidamide hydrochloride**medicinal applications where these properties are crucial

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride to key analogs, focusing on synthesis, functional groups, and applications.

Functional Group and Reactivity

  • This compound :
    Contains an amidine group (-C(=NH)NH$_2$), a strong base capable of hydrogen bonding and salt formation. The amidine’s basicity (pKa ~11–12) facilitates interactions with biological targets, though its synthesis route remains speculative in the absence of direct evidence.

  • Synthesized via Schmidt reaction (from BCP-carboxylic acid) or Hofmann rearrangement, but early methods suffered from low yields (~24%). The hydrochloride form improves water solubility, critical for medicinal chemistry applications.
  • 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS 2170371-90-9): Combines an amine (-NH$_2$) and carbonitrile (-C≡N) group. The nitrile’s electrophilicity enables further derivatization (e.g., hydrolysis to amides), while the amine participates in salt formation. This compound is commercially available with 98% purity, priced at €322–3,296.

Physicochemical Properties

Property BCP-1-carboximidamide hydrochloride (Inferred) BCP-1-amine hydrochloride 3-Amino-BCP-1-carbonitrile hydrochloride
Solubility High (HCl salt) High (HCl salt) High (HCl salt)
Stability Stable (salt form) Stable Stable (commercial product)
Reactivity Amidine: basic, H-bond donor Amine: nucleophilic Nitrile: electrophilic; amine: basic

Biological Activity

Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride (BCP) represents a significant advancement in medicinal chemistry, particularly in the context of drug design and development. This compound is notable for its unique bicyclic structure, which serves as a bioisostere for traditional aromatic rings, enhancing metabolic stability and pharmacokinetic profiles.

Structure and Properties

The bicyclo[1.1.1]pentane core offers several advantages over conventional phenyl rings, including:

  • Improved Metabolic Stability : The bicyclic structure reduces susceptibility to metabolic degradation, particularly amide hydrolysis, which is common in many drug candidates.
  • Enhanced Solubility : Compounds featuring BCP often exhibit better solubility profiles compared to their phenyl counterparts, facilitating oral bioavailability.
  • Selective Activity : BCP derivatives can demonstrate increased selectivity for specific biological targets, reducing off-target effects.

The primary biological activity of this compound is linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. IDO1 inhibition has been shown to enhance anti-tumor immunity, making BCP a promising candidate in cancer therapy.

Key Findings from Research

  • Potency : In cellular assays, BCP derivatives have demonstrated significant potency against IDO1, with IC50 values often in the low nanomolar range (e.g., 3.1 nM) .
  • Pharmacokinetics : Studies indicate that compounds with the BCP structure exhibit favorable pharmacokinetic properties, including low clearance rates and long half-lives (e.g., t½ = 66 hours) .
  • Selectivity : BCP compounds show good selectivity for IDO1 over other enzymes such as tryptophan 2,3-dioxygenase (TDO), with IC50 values exceeding 10 μM for TDO .

Table 1: Comparative Biological Activity of BCP Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity (TDO)
BCP-4aIDO13.1>10 μM
BCP-sLXmNFκBPicomolarN/A
Other BCP derivativesVariousVariesVaries

In Vitro Studies

Research conducted on various BCP derivatives has shown their efficacy in modulating inflammatory responses. For instance, one study reported that a specific BCP derivative significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, highlighting its potential as an anti-inflammatory agent .

Applications in Drug Development

The incorporation of Bicyclo[1.1.1]pentane into drug formulations has led to several promising developments:

  • Cancer Immunotherapy : Given its role as an IDO1 inhibitor, BCP derivatives are being explored as adjuncts to existing immunotherapies, such as checkpoint inhibitors.
  • Anti-inflammatory Drugs : The ability of certain BCP compounds to modulate inflammatory pathways positions them as candidates for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodology : Synthesis typically begins with functionalization of the strained [1.1.1]propellane core. A common route involves dichlorocarbene insertion to form bicyclic intermediates, followed by imidamide group introduction via nucleophilic substitution or condensation reactions . Key variables include:

  • Catalysts : Transition metals (e.g., Pd or Cu) enhance C–C bond formation efficiency .
  • Light exposure : Photochemical methods improve regioselectivity in cycloaddition steps .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic conditions facilitate hydrochloride salt formation .

Q. How does the bicyclo[1.1.1]pentane scaffold act as a bioisostere for aromatic systems in medicinal chemistry?

  • Mechanistic Insight : The bicyclo[1.1.1]pentane core mimics aromatic rings by occupying similar spatial volumes while reducing metabolic instability. Key advantages include:

  • Reduced π-π stacking : Enhances solubility and bioavailability compared to planar aromatics .
  • Rigidity : Maintains target binding affinity through constrained geometry, as demonstrated in LpPLA2 inhibitor studies .
  • Methodological validation : Comparative binding assays (e.g., SPR or ITC) and X-ray crystallography confirm bioisosteric equivalence .

Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?

  • Recommended protocols :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve bridgehead proton splitting and confirm imidamide protonation states .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
  • X-ray diffraction : Resolves strained bicyclic geometry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during bicyclo[1.1.1]pentane derivatization?

  • Strategies :

  • Temperature control : Low temperatures (−78°C to 0°C) suppress polymerization of [1.1.1]propellane intermediates .
  • Flow chemistry : Enables scalable synthesis with reduced byproduct formation (e.g., >90% yield reported for hydrazine derivatives) .
  • Inert atmospheres : Argon or nitrogen prevents oxidative degradation of amine intermediates .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Analytical framework :

  • Assay standardization : Use consistent enzyme inhibition protocols (e.g., LpPLA2 activity measured via fluorometric substrates) to reduce variability .
  • SAR studies : Systematically modify substituents (e.g., fluorine or methoxy groups) to isolate steric vs. electronic effects on activity .
  • Meta-analysis : Cross-reference solubility data (e.g., logP values) and pharmacokinetic profiles to contextualize discrepancies .

Q. What computational tools predict the impact of substituents on target binding affinity?

  • Approaches :

  • Molecular docking : Software like AutoDock Vina models interactions between bicyclic cores and enzyme active sites (e.g., METTL3 inhibition studies) .
  • DFT calculations : Evaluate electronic effects of electron-withdrawing groups (e.g., trifluoromethyl) on imidamide reactivity .
  • MD simulations : Track conformational stability of bicyclo[1.1.1]pentane derivatives in aqueous vs. lipid environments .

Q. How do steric effects influence the metabolic stability of bicyclo[1.1.1]pentane derivatives?

  • Experimental design :

  • Microsomal assays : Compare half-life (t1/2t_{1/2}) of bicyclic vs. aromatic analogs in liver microsomes .
  • Isotope labeling : 14C^{14}C-tagged compounds track metabolic pathways via LC-MS .
  • CYP450 inhibition studies : Identify enzymes responsible for oxidative degradation .

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